DMAPT

Overview

Description

Dimethylamino Parthenolide is a derivative of Parthenolide, a sesquiterpene lactone originally isolated from the Feverfew plant (Tanacetum parthenium). This compound has garnered significant attention due to its potential pharmacological properties, including anti-cancer, anti-inflammatory, and anti-leukemia effects .

Mechanism of Action

Target of Action

Dimethylamino Parthenolide (DMAPT) is an analogue of Parthenolide (PTL), a sesquiterpene lactone derived from Feverfew (Tanacetum parthenium) buds . The primary targets of this compound are cancer stem cells (CSCs) , including leukemic stem cells (LSCs), breast cancer stem cells, and prostate tumor initiators . It also targets the nuclear factor kappa-B (NF-κB) , a protein complex that controls transcription of DNA, cytokine production, and cell survival .

Mode of Action

This compound inhibits NF-κB, activates p53, and disrupts the redox balance in LSCs . This interaction with its targets leads to the induction of apoptosis in cancer stem cells . This compound also exhibits significant inhibitory activity against blood lineage cancers (HL-60 and CCRF-CEM) .

Biochemical Pathways

The NF-κB signaling pathway, which is constitutively activated and central to the pathogenesis of multiple myeloma (MM), is inhibited by this compound . This inhibition disrupts the redox balance in LSCs , leading to apoptosis and reduction in the population of cancer stem-like cells .

Pharmacokinetics

This compound is orally active and has been confirmed to possess a narrow therapeutic window with poor bioavailability . Its water-soluble nature improves its bioavailability, making it appealing for clinical development .

Result of Action

The result of this compound’s action is the induction of apoptosis in cancer stem cells, including leukemic stem cells (LSCs), breast cancer stem cells, and prostate tumor initiators . It also disrupts the redox balance in LSCs , leading to a pronounced inhibitory effect on certain cancer cells .

Action Environment

The action of this compound can be influenced by environmental factors such as the pH of the environment, as its instability and poor solubility in acidic and alkaline conditions limit its clinical application . Structural modifications targeting certain bonds in the compound have been explored to improve its pharmacokinetic properties and enhance its biological activity .

Biochemical Analysis

Biochemical Properties

Dimethylamino Parthenolide plays a crucial role in biochemical reactions, primarily as an inhibitor of the nuclear factor kappa B (NF-κB) pathway. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it inhibits the binding of the p65 subunit of NF-κB to DNA, thereby reducing NF-κB activity . Additionally, Dimethylamino Parthenolide interacts with histone deacetylases (HDACs), leading to changes in gene expression . These interactions highlight the compound’s potential in modulating inflammatory and cancer-related pathways.

Cellular Effects

Dimethylamino Parthenolide exerts significant effects on various cell types and cellular processes. In cancer cells, it induces apoptosis and inhibits cell proliferation. For example, it has been shown to reduce the viability of CCRF-CEM cells with an IC50 value of 1.9 μM . The compound also influences cell signaling pathways, such as the NF-κB pathway, and affects gene expression by modulating the activity of transcription factors like p53 . Furthermore, Dimethylamino Parthenolide impacts cellular metabolism by disrupting the redox balance within cells .

Molecular Mechanism

The molecular mechanism of Dimethylamino Parthenolide involves several key processes. It generates reactive oxygen species (ROS) and induces autophagy in cancer cells . The compound activates NADPH oxidase, leading to the production of superoxide anions, which in turn deplete thiol groups and glutathione . This oxidative stress activates c-Jun N-terminal kinase (JNK) and downregulates NF-κB . Additionally, Dimethylamino Parthenolide inhibits the binding of the p65 subunit of NF-κB to DNA, thereby reducing NF-κB activity . These molecular interactions contribute to the compound’s anticancer and anti-inflammatory effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Dimethylamino Parthenolide change over time. The compound demonstrates stability and sustained activity in various in vitro and in vivo studies. For instance, in a study involving multiple myeloma, Dimethylamino Parthenolide showed consistent cytotoxicity over a period of several weeks . Additionally, the compound’s long-term effects on cellular function include the inhibition of tumor growth and metastasis . These findings suggest that Dimethylamino Parthenolide maintains its bioactivity over extended periods, making it a promising candidate for therapeutic applications.

Dosage Effects in Animal Models

The effects of Dimethylamino Parthenolide vary with different dosages in animal models. In a study involving a mouse model of pancreatic cancer, the combination of Dimethylamino Parthenolide and gemcitabine significantly increased median survival and decreased tumor size . The compound was administered at a dosage of 40 mg/kg/day, and higher doses were associated with enhanced therapeutic effects . At very high doses, potential toxic or adverse effects may occur, highlighting the importance of optimizing dosage for therapeutic use.

Metabolic Pathways

Dimethylamino Parthenolide is involved in several metabolic pathways, including those related to the NF-κB signaling pathway. The compound interacts with enzymes such as NADPH oxidase, leading to the production of ROS . Additionally, it affects metabolic flux by disrupting the redox balance within cells . These interactions highlight the compound’s role in modulating cellular metabolism and its potential as a therapeutic agent.

Transport and Distribution

Dimethylamino Parthenolide is transported and distributed within cells and tissues through various mechanisms. The compound’s improved solubility and bioavailability facilitate its distribution in vivo . It interacts with transporters and binding proteins that aid in its cellular uptake and localization . For example, Dimethylamino Parthenolide has been shown to accumulate in tumor tissues, enhancing its therapeutic efficacy .

Subcellular Localization

The subcellular localization of Dimethylamino Parthenolide plays a crucial role in its activity and function. The compound is known to localize in the cytoplasm and nucleus of cells, where it interacts with key signaling molecules and transcription factors . Additionally, Dimethylamino Parthenolide’s ability to generate ROS and induce autophagy is linked to its localization within cellular compartments . These findings underscore the importance of subcellular targeting in the compound’s mechanism of action.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethylamino Parthenolide is synthesized through the structural modification of ParthenolideThis modification enhances the solubility and bioavailability of the compound .

Industrial Production Methods: The industrial production of Dimethylamino Parthenolide typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of organic solvents and catalysts to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: Dimethylamino Parthenolide undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions:

Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.

Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced derivatives .

Scientific Research Applications

Dimethylamino Parthenolide has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and chemical reactions.

Biology: Studied for its effects on cellular processes and signaling pathways.

Medicine: Investigated for its potential therapeutic effects in treating cancer, leukemia, and inflammatory diseases.

Industry: Utilized in the development of pharmaceuticals and other chemical products

Comparison with Similar Compounds

Dimethylamino Parthenolide is unique compared to other similar compounds due to its enhanced solubility and bioavailability. Similar compounds include:

Parthenolide: The parent compound with similar pharmacological properties but lower solubility and bioavailability.

Melampomagnolide B: Another sesquiterpene lactone with anti-leukemia properties

Dimethylamino Parthenolide stands out due to its improved pharmacokinetic properties, making it a promising candidate for further research and development.

Biological Activity

Dimethylaminoparthenolide (DMAPT) is a water-soluble derivative of parthenolide, a compound known for its anti-inflammatory and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various cancer models, and case studies that illustrate its therapeutic potential.

This compound primarily functions as an inhibitor of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which plays a crucial role in cell survival and proliferation. The inhibition of NF-κB leads to increased oxidative stress and the activation of pro-apoptotic pathways, particularly in cancer cells. Key mechanisms include:

- Induction of Oxidative Stress : this compound treatment results in elevated levels of reactive oxygen species (ROS), which contribute to cellular damage and apoptosis in malignant cells .

- Inhibition of NF-κB : By blocking IκKβ, this compound effectively inhibits NF-κB signaling, which is often constitutively activated in cancer cells, promoting their survival .

- Activation of p53 : this compound has been shown to activate the tumor suppressor protein p53, leading to cell cycle arrest and apoptosis in cancer cells .

In Vitro Studies

This compound exhibits significant cytotoxicity against various cancer cell lines, particularly those associated with hematological malignancies. For instance:

- Acute Myeloid Leukemia (AML) : In studies involving primary human AML cells, this compound demonstrated a mean viability reduction to 12% at concentrations of 7.5 μM, indicating potent anti-leukemic activity .

- Glioblastoma : The derivative this compound-D6 showed IC50 values of 15.5 μM and 11.15 μM in U87 and LN229 glioblastoma cell lines, respectively. It induced S-phase arrest and enhanced apoptosis through ROS accumulation .

In Vivo Studies

This compound has been tested in various animal models to assess its therapeutic potential:

- Murine Models : this compound displayed approximately 70% oral bioavailability and was effective in reducing tumor growth in mouse xenograft models. It enhanced the efficacy of radiation therapy against non-small cell lung cancer by inhibiting DNA double-strand break repair mechanisms .

- Case Studies : A series of case studies involving canine leukemia patients treated with this compound showed mixed results. While some dogs exhibited initial responses, advanced disease stages often led to treatment discontinuation due to insufficient efficacy .

Data Tables

The following tables summarize key findings regarding the biological activity of this compound across different studies.

Properties

IUPAC Name |

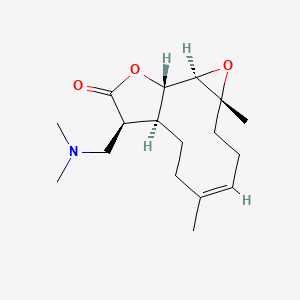

(1S,2R,4R,7Z,11S,12S)-12-[(dimethylamino)methyl]-4,8-dimethyl-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-13-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO3/c1-11-6-5-9-17(2)15(21-17)14-12(8-7-11)13(10-18(3)4)16(19)20-14/h6,12-15H,5,7-10H2,1-4H3/b11-6-/t12-,13+,14-,15+,17+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJNSFDHVIBGEJZ-CMRIBGNTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCCC2(C(O2)C3C(CC1)C(C(=O)O3)CN(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C/1=C/CC[C@@]2([C@H](O2)[C@@H]3[C@@H](CC1)[C@H](C(=O)O3)CN(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870677-05-7 | |

| Record name | Dimethylaminoparthenolide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0870677057 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIMETHYLAMINOPARTHENOLIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U41S5CG0SG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.